molecular formula C20H20BrN5O2S B269674 N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide

N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide

Cat. No. B269674
M. Wt: 474.4 g/mol
InChI Key: XFECPRAVYQFQHI-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide involves its ability to inhibit the activity of HDACs and KDMs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. KDMs are enzymes that remove methyl groups from lysine residues on histone proteins, leading to the activation of gene expression. By inhibiting the activity of these enzymes, N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide can alter gene expression patterns and potentially lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the differentiation of stem cells. Additionally, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide in lab experiments is its specificity for HDACs and KDMs. This allows for more targeted manipulation of gene expression patterns. However, one limitation of using N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several potential future directions for research on N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer and other diseases. Additionally, further research could be done to optimize its pharmacokinetic properties and reduce its potential toxicity. Finally, research could be done to identify other enzymes that N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide may be able to target, potentially leading to new therapeutic applications.

Synthesis Methods

The synthesis of N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-amino-4-(4-nitrophenyl)thiazole to form the corresponding amide. The amide is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 4-(2-bromoacetyl)phenylhydrazine to form the final product, N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide.

Scientific Research Applications

N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes, including histone deacetylases (HDACs) and lysine demethylases (KDMs). These enzymes play important roles in the regulation of gene expression and are often dysregulated in various diseases, including cancer.

properties

Product Name

N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide

Molecular Formula

C20H20BrN5O2S

Molecular Weight

474.4 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-[(E)-1-[4-[(5-methylthiophene-2-carbonyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C20H20BrN5O2S/c1-11-5-10-16(29-11)19(27)22-15-8-6-14(7-9-15)12(2)23-24-20(28)18-17(21)13(3)26(4)25-18/h5-10H,1-4H3,(H,22,27)(H,24,28)/b23-12+

InChI Key

XFECPRAVYQFQHI-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C3=NN(C(=C3Br)C)C)/C

SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=NN(C(=C3Br)C)C)C

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=NN(C(=C3Br)C)C)C

Origin of Product

United States

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